molecular formula C17H16F3NO B12970794 (S)-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride

(S)-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride

Cat. No.: B12970794
M. Wt: 307.31 g/mol
InChI Key: RYKFETRNRBMIRJ-HNNXBMFYSA-N
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Description

(S)-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of an aminopropyl group and a trifluoromethyl group attached to a phenyl ring, making it a versatile molecule in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with (S)-1-aminopropylbenzene under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The aminopropyl group can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted amines.

Scientific Research Applications

(S)-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(1-aminopropyl)phenylmethanone hydrochloride
  • 3-(trifluoromethyl)phenylmethanone hydrochloride
  • (S)-1-aminopropyl-3-(trifluoromethyl)benzene

Uniqueness

What sets (S)-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride apart from similar compounds is the presence of both the aminopropyl and trifluoromethyl groups

Properties

Molecular Formula

C17H16F3NO

Molecular Weight

307.31 g/mol

IUPAC Name

[3-[(1S)-1-aminopropyl]phenyl]-[3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C17H16F3NO/c1-2-15(21)11-5-3-6-12(9-11)16(22)13-7-4-8-14(10-13)17(18,19)20/h3-10,15H,2,21H2,1H3/t15-/m0/s1

InChI Key

RYKFETRNRBMIRJ-HNNXBMFYSA-N

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)N

Canonical SMILES

CCC(C1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)N

Origin of Product

United States

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